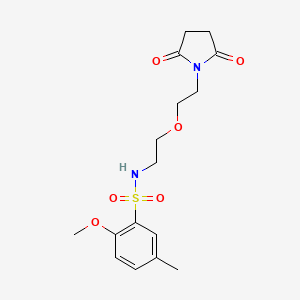

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative characterized by:

- A sulfonamide group (–SO₂NH–), which often serves as a hydrogen-bond acceptor or pharmacophore in medicinal chemistry.

- A polyethylene glycol (PEG)-like linker (–OCH₂CH₂–)², enhancing solubility and flexibility.

- A terminal 2,5-dioxopyrrolidin-1-yl group, a reactive moiety commonly used in bioconjugation (e.g., NHS esters for amine coupling) .

Its structural complexity suggests applications in drug delivery, targeted therapies, or covalent inhibitor design.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-12-3-4-13(23-2)14(11-12)25(21,22)17-7-9-24-10-8-18-15(19)5-6-16(18)20/h3-4,11,17H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHFALDIYBZSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOCCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The mode of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with its targets, leading to changes in cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound impact its bioavailability. The compound is characterized by good permeability, excellent metabolic stability on human liver microsomes, no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9. It also shows no hepatotoxic properties in HepG2 cells.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound featuring a pyrrolidine core. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H24N2O8S

- Molecular Weight : 438.47 g/mol

- CAS Number : 1345681-76-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. The presence of the dioxopyrrolidine moiety suggests potential interactions with ion channels and receptors, which may underlie its pharmacological effects.

Anticonvulsant Activity

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. For instance, a related compound demonstrated efficacy in several seizure models:

- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg

- Pentylenetetrazole-Induced Seizures : ED50 = 59.4 mg/kg

- 6 Hz Seizures : ED50 = 22.4 mg/kg

The mechanism for these effects is believed to involve the modulation of sodium/calcium currents and antagonism of the TRPV1 receptor, leading to reduced neuronal excitability and seizure prevention .

Antinociceptive Activity

In addition to anticonvulsant effects, the compound has shown promising results in pain models:

- Formalin-Induced Tonic Pain : Significant reduction in pain response was observed, suggesting potential applications in neuropathic pain management .

Case Studies and Research Findings

ADME-Tox Properties

The compound has been evaluated for its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties. In vitro assays suggest favorable pharmacokinetic profiles, making it a candidate for further development in therapeutic applications .

Scientific Research Applications

Pharmacological Applications

-

Anticonvulsant Activity

- Recent studies have indicated that derivatives of 2,5-dioxopyrrolidin compounds exhibit anticonvulsant properties. For instance, similar compounds have been tested in maximal electroshock seizure models, demonstrating significant efficacy with ED50 values indicating their potency in preventing seizures .

- The compound's structure suggests potential interactions with sodium channels, which are critical in the modulation of neuronal excitability. This aligns with findings from other studies that have shown related compounds affecting sodium channel kinetics positively impacting seizure control .

- Analgesic Properties

- Psychopharmacological Potential

Case Studies and Experimental Findings

Comparison with Similar Compounds

Bis(2-(2-(2-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate

N-Adamantanyl Carbamate Derivatives

- Structural Similarities :

- Key Differences :

- Functional Implications :

- Adamantane derivatives are often used in antiviral or CNS-targeting drugs, while the target compound’s sulfonamide may favor protease or kinase inhibition.

Benzimidazole Sulfonamide Derivatives

- Structural Similarities :

- Key Differences :

- Functional Implications :

- Benzimidazole sulfonamides are proton pump inhibitors (e.g., omeprazole derivatives), whereas the target compound’s flexible linker may suit allosteric modulation.

Peptidomimetic Sulfonamides

- Structural Similarities :

- Key Differences: The peptidomimetics (e.g., compounds m–o) incorporate tetrahydropyrimidin-1-yl and phenoxyacetamido groups, favoring peptide-like interactions. The target compound’s dioxopyrrolidine is smaller and more reactive than the peptidomimetics’ bulky side chains .

- Functional Implications :

- Peptidomimetics target proteases or GPCRs, while the target compound’s design may prioritize covalent binding or solubility.

Phosphonothioate Derivatives

- Structural Similarities :

- Key Differences: The phosphonothioate analog has a chloride counterion and isopropylphosphonothioate, enhancing stability in acidic environments. The target compound’s dioxopyrrolidine is absent here, replaced by a quaternary ammonium group .

4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide

- Structural Similarities :

- Key Differences :

- Functional Implications :

- The benzamide’s structure suggests serotonin receptor modulation, while the target compound’s design may favor solubility or conjugation.

Q & A

Q. What mechanistic insights explain the compound’s selectivity for specific protein targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (). Mutagenesis studies on target proteins (e.g., alanine scanning) identify critical residues. Competitive inhibition assays with fluorescent probes (e.g., FITC-labeled analogs) further elucidate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.